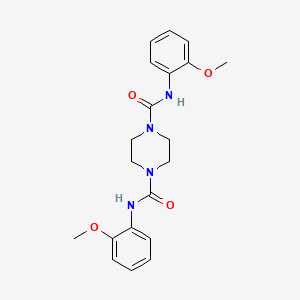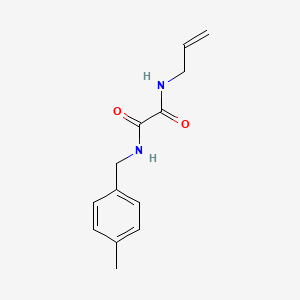![molecular formula C17H30N4O2 B5157567 N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(4-nitrobenzyl)-1,3-propanediamine](/img/structure/B5157567.png)
N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(4-nitrobenzyl)-1,3-propanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(4-nitrobenzyl)-1,3-propanediamine, commonly known as DMAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMAP is a tertiary amine that is widely used as a catalyst in organic synthesis. Its unique structure and properties have made it a valuable tool in many scientific fields, including medicinal chemistry, materials science, and biochemistry.
作用機序
DMAP acts as a nucleophilic catalyst, facilitating reactions by increasing the reactivity of electrophilic species. It is particularly effective in acylation reactions, where it acts as a proton acceptor and stabilizes the intermediate species. DMAP has also been shown to catalyze the formation of C-C bonds and the oxidation of alcohols.
Biochemical and Physiological Effects:
DMAP has not been extensively studied for its biochemical and physiological effects, as it is primarily used as a research tool. However, some studies have shown that DMAP can inhibit the growth of cancer cells and has anti-inflammatory properties. More research is needed to fully understand the potential health benefits and risks of DMAP.
実験室実験の利点と制限
The advantages of using DMAP in lab experiments include its high catalytic activity, low toxicity, and ease of use. DMAP is also relatively inexpensive and readily available. However, DMAP can be sensitive to air and moisture, and its reactivity can be affected by impurities. It is also important to handle DMAP with care, as it can be harmful if ingested or inhaled.
将来の方向性
There are many potential future directions for research involving DMAP. One area of interest is the development of new catalytic reactions using DMAP and related compounds. Another area of research is the modification of biomolecules using DMAP, which could have applications in drug discovery and development. Additionally, more research is needed to understand the potential health benefits and risks of DMAP.
合成法
DMAP can be synthesized through a variety of methods, including the reaction of 3-dimethylaminopropylamine with 4-nitrobenzyl chloride in the presence of a base. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as dichloromethane and ethanol.
科学的研究の応用
DMAP has found widespread use in scientific research due to its ability to catalyze a variety of chemical reactions. It has been used in the synthesis of pharmaceuticals, natural products, and materials. DMAP has also been used as a reagent in the analysis of biological samples and as a tool for the modification of biomolecules.
特性
IUPAC Name |
N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[(4-nitrophenyl)methyl]propane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O2/c1-18(2)11-5-13-20(14-6-12-19(3)4)15-16-7-9-17(10-8-16)21(22)23/h7-10H,5-6,11-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBTUDNMSJYBIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(CCCN(C)C)CC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dichlorophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5157485.png)

![ethyl 4-[(2-hydroxypropyl)amino]-6-methoxy-3-quinolinecarboxylate](/img/structure/B5157507.png)



![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5157516.png)
![ethyl (5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5157524.png)
![methyl [3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B5157541.png)
![methyl 2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5157544.png)
![4,4-dimethyl-1-[2-oxo-2-(1'H-spiro[indene-1,4'-piperidin]-1'-yl)ethyl]-2-pyrrolidinone](/img/structure/B5157547.png)

![5,10-diiodo-2-[4-(methylthio)phenyl]-1H-phenanthro[9,10-d]imidazole](/img/structure/B5157561.png)
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-phenylacrylamide](/img/structure/B5157578.png)